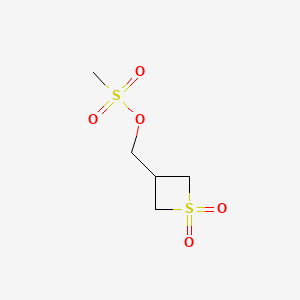
(1,1-Dioxothietan-3-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dioxothietan-3-yl)methyl methanesulfonate is an organosulfur compound characterized by the presence of a dioxothietane ring and a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothietan-3-yl)methyl methanesulfonate typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(1,1-Dioxothietan-3-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (1,1-Dioxothietan-3-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the role of sulfur-containing groups in biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with unique properties. Its reactivity and versatility make it valuable for various industrial applications.
作用机制
The mechanism of action of (1,1-Dioxothietan-3-yl)methyl methanesulfonate involves its interaction with molecular targets through its reactive functional groups. The dioxothietane ring and methanesulfonate group can participate in various chemical reactions, leading to the modification of target molecules. These interactions can affect molecular pathways and biological processes, contributing to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(1,1-Dioxothiolan-3-yl)methyl methanesulfonate: Similar structure but with a five-membered ring.
(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Contains a dithiocarbamate group instead of a methanesulfonate group.
Uniqueness
(1,1-Dioxothietan-3-yl)methyl methanesulfonate is unique due to its four-membered dioxothietane ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring sizes or functional groups. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C5H10O5S2 |
|---|---|
分子量 |
214.3 g/mol |
IUPAC 名称 |
(1,1-dioxothietan-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C5H10O5S2/c1-11(6,7)10-2-5-3-12(8,9)4-5/h5H,2-4H2,1H3 |
InChI 键 |
SOPCJUBYUYYTBA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1CS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



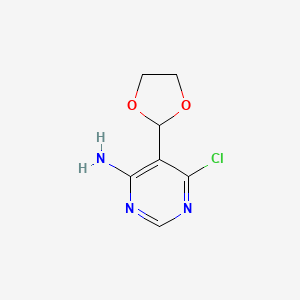

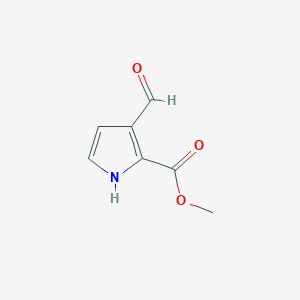
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)


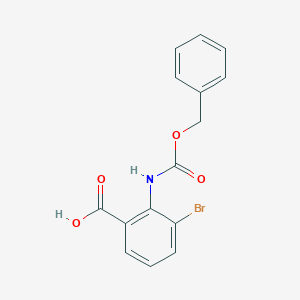
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)
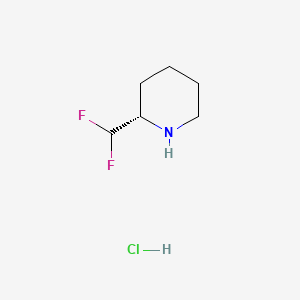

![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
